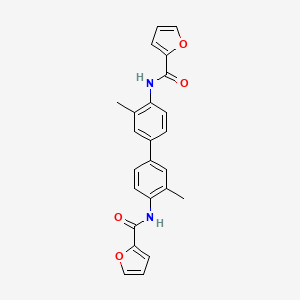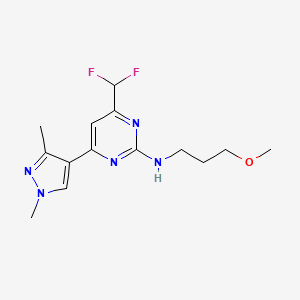![molecular formula C23H24ClN5O3 B10934806 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B10934806.png)
4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-[4-(piperidinomethyl)phenyl]benzamide is a complex organic compound that features a pyrazole ring substituted with a chloro and nitro group, a benzamide moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-[4-(piperidinomethyl)phenyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the chloro and nitro substituents. The benzamide moiety is then attached through a coupling reaction, and finally, the piperidine ring is introduced via a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The nitro group in the pyrazole ring can undergo reduction to form an amino group.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Substitution: The benzamide moiety can participate in various substitution reactions, such as acylation and alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products:
Reduction of the nitro group: 4-[(4-amino-1H-pyrazol-1-yl)methyl]-N~1~-[4-(piperidinomethyl)phenyl]benzamide.
Substitution of the chloro group: 4-[(4-substituted-1H-pyrazol-1-yl)methyl]-N~1~-[4-(piperidinomethyl)phenyl]benzamide.
Scientific Research Applications
4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-[4-(piperidinomethyl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-[4-(piperidinomethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The nitro and chloro substituents play a crucial role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 4-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N~1~-[4-(piperidinomethyl)phenyl]benzamide
- 4-[(4-Nitro-1H-pyrazol-1-yl)methyl]-N~1~-[4-(piperidinomethyl)phenyl]benzamide
Uniqueness: 4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-[4-(piperidinomethyl)phenyl]benzamide is unique due to the presence of both chloro and nitro substituents on the pyrazole ring. This dual substitution enhances its chemical reactivity and potential biological activity compared to similar compounds with only one substituent.
Properties
Molecular Formula |
C23H24ClN5O3 |
|---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
4-[(4-chloro-3-nitropyrazol-1-yl)methyl]-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C23H24ClN5O3/c24-21-16-28(26-22(21)29(31)32)15-18-4-8-19(9-5-18)23(30)25-20-10-6-17(7-11-20)14-27-12-2-1-3-13-27/h4-11,16H,1-3,12-15H2,(H,25,30) |
InChI Key |
WCPIYMRUUGXZMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)CN4C=C(C(=N4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-N'-[(1E)-1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B10934729.png)
![(2E,2'E)-N,N'-cyclohexane-1,4-diylbis[3-(4-tert-butylphenyl)prop-2-enamide]](/img/structure/B10934736.png)
![Methyl 4-({2,2,3,3-tetrafluoro-4-[4-(methoxycarbonyl)anilino]-4-oxobutanoyl}amino)benzoate](/img/structure/B10934744.png)
![{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}[1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B10934746.png)
![Propan-2-yl 2-{[(3,4-dimethoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10934747.png)

![4-({[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}amino)-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B10934762.png)

![methyl 7-(difluoromethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10934784.png)
![N-[3-(morpholin-4-yl)propyl]-3-(phenylsulfonyl)propanamide](/img/structure/B10934787.png)
![1-[4-(2-Chloro-4-fluorobenzyl)piperazin-1-yl]-3-(naphthalen-2-ylsulfonyl)propan-1-one](/img/structure/B10934793.png)
![5-bromo-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide](/img/structure/B10934798.png)
![[4-(4-Fluorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-4-yl]methanone](/img/structure/B10934813.png)

